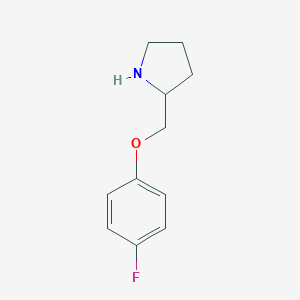

2-((4-Fluorophenoxy)methyl)pyrrolidine

Vue d'ensemble

Description

2-((4-Fluorophenoxy)methyl)pyrrolidine is a compound that contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . This compound is part of the class of organic compounds known as pyrrolidines .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring attached to a fluorophenoxy group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Physical And Chemical Properties Analysis

This compound has a molecular weight of 195.24 . It is a liquid at room temperature .Applications De Recherche Scientifique

Docking and QSAR Studies of Kinase Inhibitors

Research by Caballero et al. (2011) involved docking studies of compounds including 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives. This study analyzed the molecular features contributing to high inhibitory activity for these compounds, providing insights into their orientations and active conformations when complexed with c-Met kinase.

Hydrogen-Bond Basicity of Secondary Amines

Graton, Berthelot, and Laurence (2001) developed a spectroscopic scale of hydrogen-bond basicity, using compounds like 4-fluorophenol as reference hydrogen-bond donors. Their study, detailed in the Journal of The Chemical Society, demonstrated the sensitivity of hydrogen-bond basicity to steric effects in secondary amines, including compounds related to pyrrolidine.

Synthesis and Study of Pyrrolidines

Żmigrodzka et al. (2022) in Scientiae Radices explored the synthesis of pyrrolidines, noting their importance in medicine and industry. They examined the synthesis of pyrrolidines in a specific [3+2] cycloaddition reaction, highlighting their potential in creating biologically active compounds.

Development of Fluorescent Chemo-Sensors

Research by Rahman et al. (2017) in Talanta involved the development of hydrazones with enhanced emission toward Al3+ ions. These compounds, including 4-fluoro-2-((2-methyl-2-(pyridin-2-yl)hydrazono)methyl)phenol, were studied for their selectivity and potential application in living cells imaging.

Inhibitors of Vascular Endothelial Growth Factor Receptor

Bhide et al. (2006) in the Journal of Medicinal Chemistry reported on a series of substituted pyrrolo[2,1-f][1,2,4]triazine-based inhibitors, showing potential for treating solid tumors. These compounds, including derivatives of 4-fluoro-1H-indol, demonstrate the diversity of applications in medicinal chemistry.

Fluoroionophores for Metal Cation Detection

Hong et al. (2012) in Dyes and Pigments developed fluoroionophores from diamine-salicylaldehyde derivatives. Their work contributes to the understanding of metal cation detection, a key area in environmental and analytical chemistry.

Influenza Neuraminidase Inhibitors

Wang et al. (2001) in the Journal of Medicinal Chemistry discussed the discovery of potent inhibitors of influenza neuraminidase, highlighting the significance of pyrrolidine cores in drug development.

Anti-Juvenile-Hormone and Insecticidal Activity

Cantín et al. (1999) in the European Journal of Organic Chemistry isolated new fungal metabolites with anti-juvenile-hormone and insecticidal activities. Their work demonstrates the potential of pyrrolidine derivatives in agriculture and pest control.

Spectroscopic and NLO Analysis of Alkylaminophenol Compounds

Ulaş (2021) conducted a theoretical and experimental investigation of 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, illustrating the diverse applications of pyrrolidine derivatives in spectroscopy and nonlinear optics.

Cognitive Enhancement Properties

Lin et al. (1997) in the Journal of Medicinal Chemistry explored 3-pyridyl ether nicotinic acetylcholine receptor ligands, including pyrrolidine derivatives, for their potential in treating cognitive disorders.

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H318, and H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Relevant Papers Several papers have been published on the topic of pyrrolidine derivatives, including 2-((4-Fluorophenoxy)methyl)pyrrolidine . These papers discuss various aspects of these compounds, including their synthesis, molecular structure, chemical reactions, mechanisms of action, physical and chemical properties, safety and hazards, and potential future directions.

Propriétés

IUPAC Name |

2-[(4-fluorophenoxy)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10/h3-6,10,13H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPNSDPKFUHTKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B356022.png)

![4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B356023.png)

![2-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B356025.png)

![3-{[(2-Methylphenyl)acetyl]amino}benzamide](/img/structure/B356026.png)

![N-[3-(aminocarbonyl)phenyl]-2-fluorobenzamide](/img/structure/B356030.png)

![2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}benzoicacid](/img/structure/B356053.png)

![3-(2-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B356110.png)

![N-(3-chlorophenyl)-N'-{5-[(3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B356219.png)

![N-(3,4-dimethylphenyl)-N'-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B356220.png)

![1-(4-Chlorophenyl)-3-{5-[(3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B356221.png)

![3-[3-cinnamoyl-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B356222.png)

![N-(3-Fluorophenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B356224.png)